Perindopril arginine is a medication commonly used in the management of hypertension and other cardiovascular conditions. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which play a crucial role in the regulation of blood pressure and cardiovascular function. The efficacy of perindopril arginine has been evaluated in various clinical settings, demonstrating significant benefits in blood pressure control and endothelial function, which are critical factors in the management of cardiovascular diseases.
Perindopril arginine functions by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion, leading to increased blood volume and blood pressure. By blocking this conversion, perindopril arginine reduces the levels of angiotensin II, leading to vasodilation, decreased blood volume, and ultimately, lower blood pressure. This mechanism of action is beneficial for patients with hypertension and can improve cardiovascular outcomes by reducing the strain on the heart and blood vessels.
In a study comparing the effects of perindopril and carvedilol on endothelium-dependent vascular functions in patients with diabetes and hypertension, perindopril was shown to significantly reduce mean blood pressure and increase leg blood flow. Although it did not significantly affect blood filterability or platelet aggregation, it normalized hemodynamic responses to L-arginine, an indicator of improved endothelial function1.
The FORTISSIMO program highlighted the advantages of a fixed full dose combination of perindopril arginine with indapamide in patients with poorly controlled arterial hypertension. This combination resulted in a significant lowering of arterial pressure and achievement of target levels in a majority of patients. The study also noted an improvement in compliance to therapy, suggesting that fixed-dose combinations may enhance patient adherence to treatment regimens2.
The OPTIMUM program evaluated the antihypertensive efficacy of perindopril arginine in an orally disintegrating tablet form. The study found that switching from previous ACE inhibitors or sartans to this new form of perindopril arginine led to a significant decrease in blood pressure. Moreover, adherence to treatment improved significantly, indicating that the ease of use associated with the orally disintegrating tablet may contribute to better patient outcomes3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: